[2-Chloro-6-(trifluoromethyl)pyrimidin-4-yl]methanamine
CAS No.:
Cat. No.: VC19801107
Molecular Formula: C6H5ClF3N3
Molecular Weight: 211.57 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H5ClF3N3 |
|---|---|
| Molecular Weight | 211.57 g/mol |
| IUPAC Name | [2-chloro-6-(trifluoromethyl)pyrimidin-4-yl]methanamine |
| Standard InChI | InChI=1S/C6H5ClF3N3/c7-5-12-3(2-11)1-4(13-5)6(8,9)10/h1H,2,11H2 |
| Standard InChI Key | VTXLKDUMYYRTFR-UHFFFAOYSA-N |
| Canonical SMILES | C1=C(N=C(N=C1C(F)(F)F)Cl)CN |
Introduction
Chemical Identity and Structural Characteristics
Molecular Formula and Weight
The molecular formula of [2-Chloro-6-(trifluoromethyl)pyrimidin-4-yl]methanamine is C₆H₅ClF₃N₃, with a molecular weight of 211.57 g/mol . Discrepancies in earlier reports, such as a proposed formula of C₇H₇ClF₃N₃, likely stem from typographical errors, as the CAS-registered data (CAS 2239306-81-9) definitively confirm the C₆H₅ClF₃N₃ composition .
Structural Features
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Pyrimidine Core: A six-membered aromatic ring with two nitrogen atoms at the 1- and 3-positions.
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Substituents:
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Chloro group (-Cl) at position 2.
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Trifluoromethyl group (-CF₃) at position 6.
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Methanamine (-CH₂NH₂) at position 4.
The electron-withdrawing nature of the Cl and CF₃ groups enhances the electrophilicity of the pyrimidine ring, facilitating nucleophilic substitution reactions at position 4.
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Table 1: Key Chemical Identifiers
| Property | Value | Source |
|---|---|---|
| CAS Number | 2239306-81-9 | |
| Molecular Formula | C₆H₅ClF₃N₃ | |
| Molecular Weight | 211.57 g/mol | |
| IUPAC Name | [2-Chloro-6-(trifluoromethyl)pyrimidin-4-yl]methanamine |
Synthesis and Manufacturing
Table 2: Representative Synthesis Conditions
| Parameter | Details | Source |
|---|---|---|
| Reactants | 2-Chloro-6-(trifluoromethyl)pyrimidine, amine | |
| Catalyst/Solvent | Ethanol/water, Zn/NH₄Cl | |
| Temperature | 20°C | |
| Yield | 96% (analogous compound) |
Physicochemical Properties
Spectral Characterization
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NMR Spectroscopy:
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¹H NMR: Signals for the methanamine protons (δ 3.8–4.2 ppm) and aromatic pyrimidine protons (δ 8.1–8.5 ppm).
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¹³C NMR: Peaks corresponding to the CF₃ group (δ 120–125 ppm, quartets due to J-C-F coupling).
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Mass Spectrometry: A prominent molecular ion peak at m/z 211.1 [M+H]⁺ aligns with the molecular weight .
Solubility and Stability
While explicit solubility data are scarce, the compound is expected to exhibit limited water solubility due to its hydrophobic CF₃ group. Stability under ambient conditions is inferred from its solid-state characterization.
Applications in Medicinal Chemistry
Role as a Building Block
The compound’s reactive methanamine group enables its use in synthesizing:
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Heterocyclic Derivatives: Coupling with carboxylic acids or sulfonyl chlorides to form amides or sulfonamides.
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Metal Complexes: Coordination with transition metals for catalytic or therapeutic applications.
Future Directions and Research Gaps
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Synthetic Optimization: Developing one-pot methodologies to improve yield and scalability.
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Biological Screening: Evaluating antimicrobial and anticancer activity in vitro.
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ADMET Profiling: Assessing pharmacokinetics and toxicity to advance therapeutic potential.
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